Cyclotriacontane
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
297-35-8 |
|---|---|
Molecular Formula |
C30H60 |
Molecular Weight |
420.8 g/mol |
IUPAC Name |
cyclotriacontane |
InChI |
InChI=1S/C30H60/c1-2-4-6-8-10-12-14-16-18-20-22-24-26-28-30-29-27-25-23-21-19-17-15-13-11-9-7-5-3-1/h1-30H2 |
InChI Key |
RPRAXXJCTCCPOZ-UHFFFAOYSA-N |
Canonical SMILES |
C1CCCCCCCCCCCCCCCCCCCCCCCCCCCCC1 |
Origin of Product |
United States |
Historical Trajectories in Macrocyclic Hydrocarbon Chemistry
The scientific journey into macrocyclic chemistry, particularly involving large hydrocarbon rings, was pioneered by the seminal work of Leopold Ružička in the 1920s. drugfuture.com His research on the synthesis of large-ring alicyclic ketones from dicarboxylic acids opened a new frontier in organic chemistry. drugfuture.com Initially, the synthesis of large cycloalkanes, or cycloparaffins, was fraught with challenges. Early theories, such as the Baeyer strain theory, incorrectly suggested that larger rings would be inherently unstable due to angle strain in planar structures. libretexts.orgmaricopa.edu
The primary obstacle, however, was the low probability of the two ends of a long hydrocarbon chain coming together to form a ring, a process that had to compete with the much more likely intermolecular reactions leading to polymers. libretexts.orglibretexts.org This challenge was ingeniously overcome by the development of the high-dilution technique, a principle that favors intramolecular cyclization by maintaining very low concentrations of the reactants. libretexts.orglibretexts.orgresearchgate.net This breakthrough enabled the synthesis of a wide array of macrocyclic compounds, including cyclotriacontane, and laid the groundwork for decades of research into the unique properties of these large-ring systems. Further theoretical understanding came from the work of chemists like Vladimir Prelog, who studied the energetic penalties, known as transannular strain, that arise from unfavorable interactions across the ring in medium-sized (8-11 carbons) cycloalkanes. wikipedia.orgdbpedia.org In larger, more flexible rings like this compound, this strain is minimized as the molecule can adopt conformations that avoid such interactions. wikipedia.orgdbpedia.org
Foundational Principles of Cyclotriacontane Structural Research
The elucidation of cyclotriacontane's three-dimensional structure relies on a combination of sophisticated analytical techniques and fundamental principles of conformational analysis. As a large and flexible macrocycle, this compound is not a planar molecule; instead, it adopts complex, puckered conformations to minimize its internal energy. maricopa.edudalalinstitute.comlibretexts.org The stability of these conformations is governed by a delicate balance of three main factors:
Angle Strain: Deviation from the ideal sp³ tetrahedral bond angle of 109.5°. Large rings like this compound are flexible enough to achieve nearly ideal bond angles, resulting in minimal angle strain. libretexts.orglibretexts.org
Torsional Strain: Arises from the eclipsing of C-H bonds on adjacent carbon atoms. The ring puckers to adopt staggered arrangements, thus reducing torsional strain. chemistrysteps.comyoutube.com
Steric Strain (Transannular Strain): Repulsive interactions between non-adjacent atoms that are forced into close proximity within the ring's interior. In large rings, conformations are adopted that minimize these interactions. wikipedia.orgwikipedia.org
Below is a table summarizing the key properties of this compound.
| Property | Value |
| Chemical Formula | C₃₀H₆₀ |
| Molecular Weight | 420.8 g/mol |
| CAS Number | 297-35-8 |
| Appearance | Colorless solid |
| Melting Point | ~58 °C |
| Boiling Point | ~438 °C |
Note: Physical properties can vary slightly based on experimental conditions. researchgate.netontosight.ainih.govnist.govnist.gov
Contemporary Significance of Large Cyclic Alkanes in Chemical Sciences
Large cyclic alkanes, a class of compounds known as cycloparaffins, hold considerable significance in modern chemical sciences due to their unique properties and versatile applications. wikipedia.org These macrocycles are important components of petroleum and natural gas and serve as crucial feedstocks in various industrial processes. ontosight.ai Their applications span several key areas:
Materials Science: Cycloparaffins are used in the production of lubricants and greases, valued for their thermal stability and low friction coefficients. They are also precursors for producing polymers like polyethylene (B3416737) and polypropylene. ontosight.ai
Fuel Production: Due to their high energy density, large cycloalkanes are valuable components in fuels, including sustainable aviation fuels (SAFs), where they can potentially replace aromatic compounds to reduce soot emissions while maintaining necessary material compatibility with engine seals. ontosight.aifrontiersin.orgfrontiersin.org
Model Systems: Cyclotriacontane and other large cycloalkanes serve as fundamental model compounds for studying the conformational dynamics and physical properties of long-chain molecules. ontosight.ai This research helps in understanding the behavior of polymers and other complex molecular systems.
Supramolecular Chemistry: The well-defined, non-polar structure of large cycloalkanes makes them interesting building blocks in the construction of complex supramolecular assemblies and mechanically interlocked molecules.
The table below details some of the key research applications for large cyclic alkanes.
| Application Area | Specific Use | Significance |
| Industrial Chemistry | Feedstock for polymers, component of lubricants | Foundation of numerous commercial products. ontosight.ai |
| Energy | Blendstock for high-density fuels (e.g., jet fuel) | Improving fuel efficiency and sustainability. frontiersin.orgenergy.gov |
| Nanotechnology | Potential component for nanomaterials and liquid crystals | Development of advanced materials with novel properties. ontosight.ainih.gov |
| Fundamental Research | Model for studying polymer physics and conformational analysis | Advancing the basic understanding of molecular behavior. ontosight.ai |
Research Landscape and Forward Looking Perspectives on Cyclotriacontane
Macrocyclization Strategies for High-Order Cyclic Alkanes
The formation of macrocycles is a delicate balance of kinetic and thermodynamic factors. Strategies are often designed to kinetically favor the desired intramolecular ring-closing over competing intermolecular pathways. acs.org
Ring-Closing Reactions for this compound Scaffolds
A cornerstone of macrocyclization is the high-dilution principle . This strategy is based on the kinetic difference between unimolecular cyclization and bimolecular polymerization. acs.org By maintaining a very low concentration of the acyclic precursor, the probability of reactive ends of the same molecule finding each other is enhanced relative to the probability of two different molecules reacting. acs.orgwikipedia.org This is often achieved by the slow addition of the precursor to a large volume of solvent, sometimes using syringe pumps to ensure a consistently low concentration. acs.orgwikipedia.org
One of the most powerful and widely utilized modern methods for synthesizing large unsaturated rings is Ring-Closing Metathesis (RCM) . wikipedia.orgdrughunter.com This reaction employs a metal catalyst, typically a ruthenium complex like Grubbs' catalyst, to form a new double bond by joining two terminal alkene groups within the same linear precursor. wikipedia.orgnih.gov The reaction is driven forward by the release of a volatile small molecule, usually ethylene (B1197577). wikipedia.org The resulting unsaturated macrocycle serves as a direct precursor to this compound, which is then formed via hydrogenation. RCM is valued for its high functional group tolerance and its effectiveness in forming rings that were previously difficult to access. wikipedia.orgnih.gov
Historically, methods such as the Wurtz reaction, involving the coupling of terminal dihalides (e.g., 1,32-diiodotriacontane) with sodium metal, were used for synthesizing cycloalkanes. ontosight.ai
Catalytic Hydrogenation Protocols in this compound Derivatization
When synthetic routes like RCM are employed, the immediate product is an unsaturated macrocycle (a cycloalkene). To obtain the fully saturated this compound, a catalytic hydrogenation step is required. This addition reaction adds two hydrogen atoms across the double bond, converting it to a single bond. libretexts.org
The process involves treating the unsaturated precursor with hydrogen gas (H₂) in the presence of a metal catalyst. libretexts.org Common catalysts for this transformation are insoluble metals such as palladium-on-carbon (Pd-C), platinum(IV) oxide (PtO₂), and Raney nickel (Ra-Ni). libretexts.org The reaction is typically carried out under pressure to increase the concentration of hydrogen gas in the solution. youtube.com The choice of catalyst and reaction conditions (temperature, pressure, solvent) is crucial for achieving complete saturation without causing cleavage of the macrocyclic ring. Arene hydrogenation, a related but more challenging process due to the stability of the aromatic ring, demonstrates that harsh conditions can be used to ensure full saturation. youtube.comnih.gov
Modern Approaches to Long-Chain Cycloalkane Synthesis
Beyond RCM, other modern synthetic strategies have been developed for constructing large rings. Acyclic Diene Metathesis (ADMET) is a step-growth condensation polymerization of terminal dienes that produces polyenes and releases ethylene gas. wikipedia.orgchemeurope.com This method can be used to synthesize the long-chain diene precursors required for a subsequent RCM step. advancedsciencenews.com
Other catalytic methods have also proven effective. The intramolecular Heck reaction , a palladium-catalyzed process, has been successfully applied to form macrocycles, including those found in drug discovery research. mdpi.com Additionally, novel methods using earth-abundant metal catalysts, such as manganese-catalyzed cascades involving diols and ketones, represent an atom-economic approach to constructing various cycloalkane rings. nih.govacs.org
Precursor Design and Intermediate Characterization in this compound Synthesis
The success of any macrocyclization strategy depends heavily on the careful design of the linear precursor. For an RCM-based synthesis of this compound, the ideal precursor is a long-chain α,ω-diene, specifically a triaconta-1,29-diene. For classical approaches like the Wurtz reaction, a 1,30-dihaloalkane is required. ontosight.ai
The characterization of precursors, intermediates, and the final this compound product is essential to confirm their structure and purity. A suite of analytical techniques is employed for this purpose:
Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides detailed information about the carbon-hydrogen framework of the molecule.
Mass Spectrometry (MS): Determines the molecular weight of the compound, confirming that cyclization, rather than dimerization or polymerization, has occurred.
X-ray Crystallography: Can provide the definitive three-dimensional structure of the molecule in its solid state. ontosight.ai
Optimization of Reaction Conditions for this compound Yield and Purity
Optimizing reaction conditions is critical for maximizing the yield of the desired macrocycle while minimizing the formation of polymeric byproducts. The goal is to identify the ideal balance of factors that favor the intramolecular cyclization pathway. nih.gov Modern approaches may even use automated systems and algorithms like Bayesian optimization to efficiently explore the parameter space and identify optimal conditions. nih.govrsc.org
Several key parameters must be carefully controlled:
Concentration: As dictated by the high-dilution principle, maintaining a very low concentration of the linear precursor is the single most important factor in preventing polymerization. wikipedia.orgpnas.org
Catalyst: The choice of catalyst and its loading percentage can significantly impact reaction rate and efficiency. For RCM, different generations of Grubbs' catalysts offer varying levels of activity and stability. drughunter.com
Solvent: The solvent can influence the conformation of the linear precursor, potentially pre-organizing it in a way that facilitates ring closure. researchgate.net
Temperature: The effect of temperature can be complex. While higher temperatures can increase reaction rates, they can also increase the rate of competing side reactions. For entropically challenging reactions like macrocyclization, simply increasing the temperature may offer limited benefit. baranlab.org
Rate of Addition: In pseudo-high dilution setups, the rate at which the precursor is added to the reaction vessel must be slow enough that it reacts to form the cycle faster than its concentration builds up. acs.org
Below is an interactive table summarizing the key reaction parameters and their typical optimization goals for the synthesis of this compound.
| Parameter | Goal | Rationale |
| Concentration | Very Low (~1 mM) | Favors unimolecular cyclization over bimolecular polymerization. pnas.orgresearchgate.net |
| Catalyst | High Activity & Stability | Ensures efficient turnover and completion of the reaction at low loadings. |
| Solvent | Non-coordinating, appropriate boiling point | Prevents interference with the catalyst and allows for optimal reaction temperature. |
| Temperature | Substrate Dependent | Must be sufficient to overcome the activation energy without promoting decomposition or side reactions. baranlab.org |
| Addition Rate | Slow and Controlled | Maintains pseudo-high dilution conditions, preventing a buildup of precursor concentration. wikipedia.org |
Lack of Publicly Available Research Hinders Exploration of this compound in Advanced Materials Science
The field of materials science is constantly exploring new molecular building blocks to create materials with enhanced properties. Large cycloalkanes, in theory, could offer unique structural motifs. However, the available research focuses on other cyclic structures, such as cyclobutanes and cyclodextrins, for polymer synthesis, or on the functionalization of other core molecules for nanotechnology and optoelectronics.
As a result of this lack of specific research, it is not possible to provide detailed findings or data tables related to the advanced applications of this compound-based systems as outlined. The scientific community has not, to date, published studies focusing on the following areas for this particular compound:
Advanced Materials Science Applications of Cyclotriacontane Based Systems
Exploration of Cyclotriacontane Derivatives in Optoelectronic Devices:There is a lack of studies on the synthesis of this compound derivatives and the investigation of their photophysical or electronic properties for potential use in optoelectronic applications.
Consequently, the creation of an article detailing the "" is not feasible based on current, publicly accessible scientific knowledge. This highlights a potential area for future exploratory research within the materials science community.
Environmental Distribution and Biotransformation of Cyclotriacontane in Natural Systems
Natural Occurrence of Cyclotriacontane in Biological and Environmental Matrices
This compound has been identified in a variety of natural sources, from plant tissues to animal lipids and microbial byproducts. Its presence is often associated with protective waxy coatings and metabolic processes.
This compound is a component of plant cuticular waxes, which form a protective layer on the surface of leaves and stems. nih.govresearchgate.net These waxes are complex mixtures of very-long-chain fatty acids and their derivatives, including alkanes, alcohols, aldehydes, esters, and ketones. nih.gov The primary function of this waxy layer is to protect the plant from environmental stressors such as water loss, UV radiation, and pathogen invasion. nih.govresearchgate.net
Phytochemical analysis of various plant species has led to the identification of this compound. For instance, it has been reported in Empetrum nigrum. nih.gov The extraction and analysis of these plant waxes, often through methods like gas chromatography-mass spectrometry (GC-MS), allow for the identification and quantification of constituent compounds, including long-chain alkanes like this compound. researchgate.netbiomedicineonline.org The composition of these waxes can vary depending on the plant species, age, and environmental conditions. nih.gov
Below is a table summarizing the classes of compounds commonly found in plant cuticular waxes.
| Chemical Class | General Formula | Common Carbon Chain Lengths |
| n-Alkanes | CnH2n+2 | C21-C35 (odd numbers dominate) |
| Primary Alcohols | CnH2n+1OH | C22-C34 (even numbers dominate) |
| Fatty Acids | CnH2n+1COOH | C16-C34 (even numbers dominate) |
| Aldehydes | CnH2n+1CHO | C22-C34 (even numbers dominate) |
| Esters | RCOOR' | C30-C60 |
| Ketones | RCOR' | C23-C33 |
| Triterpenoids | - | C30 |
This table is a generalized representation of common constituents in plant cuticular waxes.
Long-chain alkanes, including those in the size range of this compound, are also found in the lipids of animals, particularly insects. These compounds are integral to the composition of insect cuticular waxes, which serve a similar protective function as in plants, preventing desiccation and providing a barrier against pathogens. scienceopen.com
In some insect species, specific long-chain alkanes can also act as feeding stimulants or play a role in chemical communication as pheromones. researchgate.net The composition of these waxes can be species-specific and may be influenced by the insect's diet and developmental stage. The analysis of insect lipids has revealed a complex mixture of hydrocarbons, fatty acids, and other lipophilic molecules.
Microorganisms, including bacteria and fungi, are capable of both synthesizing and degrading a wide array of hydrocarbons. nih.gov Long-chain alkanes can be produced as secondary metabolites during microbial growth. smith.edu These compounds may be incorporated into the microbial cell membrane or excreted into the surrounding environment. The production of such hydrocarbons by microbes is a field of interest for potential biotechnological applications, including the synthesis of biofuels.
Conversely, many microbial species have evolved enzymatic pathways to break down long-chain alkanes, utilizing them as a source of carbon and energy. nih.gov This metabolic capability is central to the natural cycling of hydrocarbons in the environment.
This compound and other long-chain alkanes can be introduced into the environment through anthropogenic activities. They are components of crude oil and may be present in waste streams from petroleum refining and other industrial processes. researchgate.net
Incomplete combustion of carbon-based fuels, such as in vehicle exhaust and industrial emissions, can also generate a variety of organic pollutants, including long-chain alkanes. nih.gov These compounds can be released into the atmosphere and subsequently deposited on soil and water surfaces, contributing to environmental contamination.
Microbial Degradation and Bioremediation Potential for Large Alkanes
The microbial breakdown of long-chain alkanes is a critical process for the removal of these compounds from contaminated environments. globalsciencebooks.info A diverse range of bacteria and fungi possess the enzymatic machinery to metabolize alkanes. The initial step in aerobic alkane degradation typically involves the oxidation of the terminal methyl group by an alkane hydroxylase enzyme, leading to the formation of a primary alcohol. mdpi.com This is followed by further oxidation to an aldehyde and then a fatty acid, which can then enter the beta-oxidation pathway for energy production. mdpi.com
However, the low water solubility and high hydrophobicity of large alkanes like this compound present challenges for microbial degradation, as their bioavailability to microorganisms can be limited. globalsciencebooks.info Some microorganisms have developed strategies to overcome this, such as the production of biosurfactants that emulsify the hydrocarbons and increase their surface area for enzymatic attack. mdpi.com
The ability of certain microbial strains to degrade long-chain alkanes has significant potential for bioremediation of sites contaminated with petroleum hydrocarbons. nih.gov Bioaugmentation, the introduction of specific alkane-degrading microbes to a contaminated site, is one strategy being explored to enhance the cleanup of such environments. nih.gov
The following table lists some bacterial genera known to be involved in the degradation of long-chain alkanes.
| Bacterial Genus | Key Degradation Enzymes |
| Pseudomonas | Alkane hydroxylases (e.g., AlkB) |
| Acinetobacter | Long-chain alkane monooxygenase (AlmA) |
| Dietzia | Alkane hydroxylases (e.g., AlkW) |
| Gordonia | Not specified |
| Rhodococcus | Alkane monooxygenases |
| Geobacillus | Long-chain alkane monooxygenase (LadA) |
This table provides examples of bacterial genera with alkane-degrading capabilities and is not exhaustive.
Environmental Persistence and Transport Mechanisms of this compound Analogs
The environmental fate of long-chain alkanes is largely governed by their physical and chemical properties, particularly their low water solubility and high octanol-water partition coefficient, which favor their association with soil organic matter and sediments. itrcweb.org This sorption to soil particles can reduce their mobility and bioavailability, contributing to their persistence in the environment. itrcweb.org
Transport of these compounds in the environment can occur through several mechanisms. They can be transported over long distances adsorbed to airborne particulate matter. In soil, their movement is primarily associated with the transport of soil particles through erosion by wind and water. osti.gov Leaching into groundwater is generally limited due to their strong adsorption to soil. osti.govresearchgate.net
The persistence of long-chain alkanes can be influenced by environmental conditions. copernicus.org In aerobic environments, microbial degradation is a key removal process. However, under anaerobic conditions, such as in deep sediments, the degradation of these compounds is significantly slower, leading to their long-term preservation. researchgate.net Photodegradation, the breakdown of compounds by sunlight, can also contribute to the transformation of alkanes at the soil surface. tue.nl
Q & A
Q. What are the established synthetic routes for cyclotriacontane, and how do reaction conditions influence yield and purity?
this compound is typically synthesized via cyclization reactions of long-chain alkanes or reductive coupling of carbonyl precursors. Key variables include catalyst choice (e.g., transition metals for coupling reactions), solvent polarity, and temperature gradients to stabilize intermediates. For example, high-dilution conditions mitigate oligomerization side reactions. Post-synthesis, purification via column chromatography or recrystallization is critical to isolate the cyclic product . Researchers should consult historical protocols for cyclic alkanes (e.g., cyclodocosane) and adapt methodologies, ensuring reproducibility through detailed experimental logs and spectroscopic validation .
Q. Which spectroscopic techniques are most effective for characterizing this compound’s structural and thermal properties?
Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) resolves ring strain and symmetry, while Fourier-Transform Infrared (FTIR) spectroscopy identifies C–H stretching modes unique to cyclic vs. linear alkanes. Differential Scanning Calorimetry (DSC) measures phase transitions, though this compound’s high melting point (~100–120°C, extrapolated from smaller cycloalkanes) requires precise temperature control. Mass spectrometry (MS) confirms molecular weight (420.80 g/mol) but may require soft ionization (e.g., MALDI) to avoid fragmentation .
Advanced Research Questions
Q. How can computational methods predict this compound’s thermodynamic properties, and what are the limitations compared to experimental data?
Molecular dynamics (MD) simulations and density functional theory (DFT) model this compound’s enthalpy of formation (ΔHf) and conformational flexibility. For instance, second-order group contribution methods predict solid-state ΔHf as −895.7 kJ/mol, but deviations arise from neglecting crystal packing effects . Researchers must validate computational outputs against experimental data (e.g., combustion calorimetry) and account for systematic errors in force fields. Collaborative workflows integrating computational and experimental teams are recommended to address discrepancies .
Q. How should researchers address contradictions in reported thermodynamic or spectral data for this compound?
Contradictions often stem from impurities, calibration errors, or differing experimental setups. A systematic review approach is essential:
Replicate studies : Compare synthesis and characterization protocols across labs.
Control variables : Standardize purity thresholds (e.g., ≥98% via HPLC) and instrument calibration.
Meta-analysis : Pool data from multiple studies to identify outliers, as done in Cochrane Reviews .
For example, conflicting DSC melting points may arise from heating rate variations; a meta-analysis could establish consensus values .
Q. What experimental designs are optimal for investigating this compound’s supramolecular assembly in polymer matrices?
Hypothesis-driven design : Test how this compound’s rigidity influences polymer crystallinity.
Controlled variables : Vary polymer backbone (e.g., polyethylene vs. polystyrene) and cyclic alkane concentration.
Analytical tools : Use X-ray diffraction (XRD) for lattice spacing and atomic force microscopy (AFM) for surface morphology.
Statistical rigor : Apply ANOVA to assess significance of observed mechanical property changes. Ensure ethical approval for hazardous solvents and document safety protocols .
Methodological Frameworks
How to formulate a research question on this compound’s environmental degradation pathways?
Use the PICOT framework:
- Population : this compound in soil/water systems.
- Intervention : UV exposure or microbial action.
- Comparison : Linear vs. cyclic alkane degradation rates.
- Outcome : Quantify half-life via gas chromatography (GC).
- Timeframe : 6-month observational study.
This structure ensures clarity and aligns with systematic review standards .
Q. What strategies ensure robust data collection in this compound studies?
- Triangulation : Combine spectroscopic, thermal, and computational data.
- Blinding : Use independent analysts for spectral interpretation to reduce bias.
- Open science : Share raw datasets (e.g., crystallographic files) in repositories like Zenodo, citing DOIs in publications .
Data Interpretation and Reporting
Q. How to contextualize this compound’s properties within broader cycloalkane research?
Compare its ring strain energy and solubility with smaller (e.g., cyclohexane) and larger (e.g., C₅₀H₁₀₀) cyclic alkanes. Highlight anomalies—e.g., this compound’s lower-than-expected solubility in nonpolar solvents—and propose hypotheses (e.g., intermolecular van der Waals forces) . Use citation networks to identify knowledge gaps, such as limited studies on its biological interactions .
Q. What ethical and reporting standards apply to publishing this compound research?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
